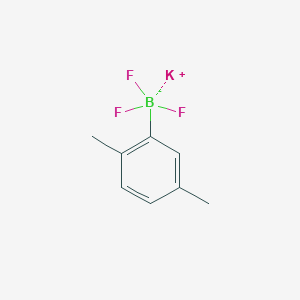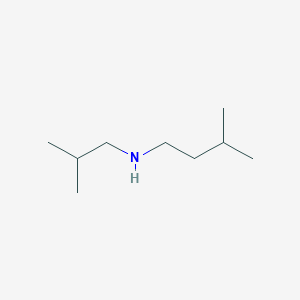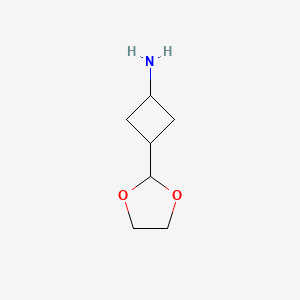
Potassium (2,5-dimethylphenyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (2,5-dimethylphenyl)trifluoroboranuide is an organotrifluoroborate compound. Organotrifluoroborates are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is characterized by the presence of a potassium cation and a trifluoroborate anion attached to a 2,5-dimethylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,5-dimethylphenyl)trifluoroboranuide typically involves the reaction of 2,5-dimethylphenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of potassium (2,5-dimethylphenyl)trifluoroboranuide follows similar principles but on a larger scale. The process involves the use of larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality. The final product is typically purified through recrystallization or other suitable purification techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
Potassium (2,5-dimethylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: It can be reduced to form borohydrides or other reduced species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with reagents such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of substituted phenyl derivatives.
科学的研究の応用
Potassium (2,5-dimethylphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of potassium (2,5-dimethylphenyl)trifluoroboranuide involves its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic species such as halides or organometallic compounds in the presence of a catalyst. The reaction proceeds through the formation of a transition state, followed by the formation of the final product.
類似化合物との比較
Similar Compounds
- Potassium (2,3-dimethylphenyl)trifluoroboranuide
- Potassium (2,4-dimethylphenyl)trifluoroborate
Uniqueness
Potassium (2,5-dimethylphenyl)trifluoroboranuide is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and selectivity in chemical reactions, making it distinct from other similar compounds.
特性
分子式 |
C8H9BF3K |
|---|---|
分子量 |
212.06 g/mol |
IUPAC名 |
potassium;(2,5-dimethylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3.K/c1-6-3-4-7(2)8(5-6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 |
InChIキー |
QHAOTFAZHHHACQ-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=C(C=CC(=C1)C)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate](/img/structure/B13508026.png)


![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13508058.png)

